

Application Notes and Protocols for NP (366-374) ELISpot Assay

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Compound of Interest

Compound Name: Influenza A NP (366-374)

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These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to detect and quantify cells secreting Interferon-gamma (IFN-γ) in response to the influenza A nucleoprotein (NP) derived peptide NP (366-374). This peptide is a well-characterized immunodominant epitope restricted by H-2Db in mice and is crucial for studying CD8+ T-cell responses in influenza infection and vaccine development.[1][2][3]

Data Presentation

The following table summarizes representative quantitative data from studies utilizing the NP (366-374) ELISpot assay. These values can serve as a reference for expected outcomes.



Sample Type	Animal Model	Stimulation Conditions	Average Spot Forming Cells (SFCs) per 10^5 or 10^6 cells	Source
Splenocytes	C57BL/6 mice	2 μg/ml of NP (366-374) peptide for 20 hours	~150 SFCs / 2 x 10^5 cells	[4]
Lung lymphocytes	C57BL/6 mice	2 μg/ml of NP (366-374) peptide for 20 hours	~300 SFCs / 2 x 10^5 cells	[4]
Splenocytes	BALB/c mice	Co-culture with NP (366-374) peptide	Significant increase in IFN-y production from CD8+ T cells	[5]
Splenocytes	C57BL/6 mice	1 μM NP (366- 374) peptide for 44-48 hours	Frequency of 1 in ~2,000 to 1 in ~10,000 splenocytes	[1][2]

Experimental Protocols

This protocol outlines the key steps for performing a mouse IFN-y ELISpot assay to detect NP (366-374)-specific T cells. For human peripheral blood mononuclear cells (PBMCs), similar protocols can be followed, substituting mouse-specific reagents with their human counterparts.

Materials and Reagents

- 96-well nitrocellulose-bottom plates: (e.g., Millipore, MAIPS4510)
- Capture Antibody: Anti-mouse IFN-y antibody (e.g., clone R4-6A2, BD PharMingen or MABTECH, #3321-2H)[2][4][5][6]



- NP (366-374) Peptide: (ASNENMETM for H-2Db) of high purity (>90%) (e.g., from GenScript, JPT Peptide Technologies)[3][4][7]
- Cells: Single-cell suspension of splenocytes or other lymphoid organs from immunized or infected mice.
- Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), Lglutamine, and antibiotics.
- Detection Antibody: Biotinylated anti-mouse IFN-y antibody (e.g., from BD PharMingen or MABTECH)
- Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) or Streptavidin-Alkaline Phosphatase (AP)
- Substrate: TMB substrate for HRP or BCIP/NBT for AP
- Blocking Buffer: PBS with 10% FBS
- Wash Buffer: PBS and PBS with 0.05% Tween-20 (PBST)
- Positive Control: Concanavalin A or anti-CD3 antibody[4][8]
- Negative Control: Unstimulated cells[4]

Day 1: Plate Coating

- Pre-wet Plate (Optional but Recommended): Add 15 μl of 70% ethanol to each well for 30 seconds. Wash the plate thoroughly with sterile PBS.[9]
- Coat with Capture Antibody: Dilute the anti-mouse IFN-γ capture antibody to the recommended concentration (e.g., 10 μg/ml) in sterile PBS.[6] Add 100 μl of the antibody solution to each well of the 96-well plate.
- Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation



- Wash and Block: Aspirate the coating solution and wash the plate twice with 200 μl/well of sterile PBS. Block the plate by adding 200 μl/well of blocking buffer (PBS with 10% FBS) and incubate for at least 1 hour at 37°C.[5]
- Prepare Cells: Prepare a single-cell suspension of splenocytes or other tissues. Count viable
 cells using a hemocytometer and trypan blue exclusion. Resuspend the cells in cell culture
 medium at a concentration of 2 x 10⁶ cells/ml.
- Prepare Stimuli: Dilute the NP (366-374) peptide in cell culture medium to a working concentration (e.g., 2-10 μg/ml).[4] Also prepare the positive and negative controls.
- Plate Cells and Stimuli: Remove the blocking buffer from the plate. Add 100 μl of the cell suspension (containing 2 x 10⁵ cells) to each well.[4] Add 100 μl of the NP (366-374) peptide solution or control stimuli to the respective wells.
- Incubate: Place the plate in a 37°C humidified incubator with 5% CO2 for 20-48 hours.[1][2] [4] Do not disturb the plate during incubation to allow for spot formation.

Day 3: Detection and Development

- Wash Plate: Aspirate the cells and wash the plate four times with 200 μl/well of PBST.
- Add Detection Antibody: Dilute the biotinylated anti-mouse IFN-γ detection antibody in blocking buffer to the recommended concentration. Add 100 μl of the diluted antibody to each well and incubate for 2 hours at room temperature.
- Wash Plate: Wash the plate four times with 200 μl/well of PBST.
- Add Enzyme Conjugate: Dilute the Streptavidin-HRP or Streptavidin-AP in blocking buffer.
 Add 100 μl of the diluted conjugate to each well and incubate for 1 hour at room temperature.
- Wash Plate: Wash the plate four times with 200 μl/well of PBST.
- Add Substrate: Add 100 μl of the appropriate substrate (TMB or BCIP/NBT) to each well.
 Monitor the plate for the development of spots (typically 5-30 minutes).
- Stop Reaction: Stop the reaction by washing the plate extensively with deionized water.



 Dry and Analyze: Allow the plate to air dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-y secreting cells.

Visualizations Experimental Workflow

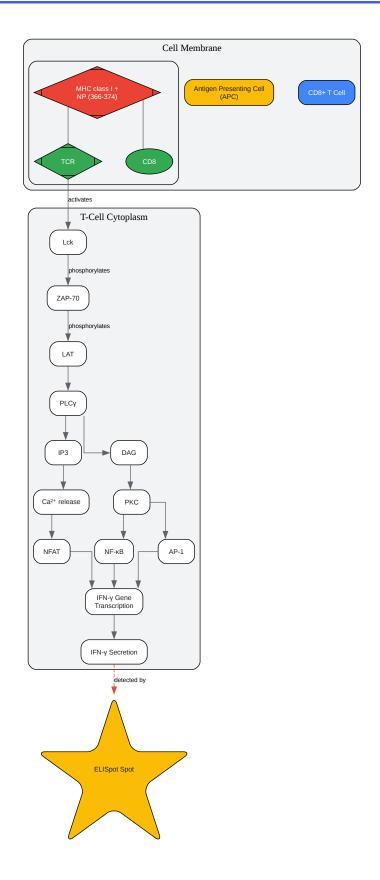












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- To cite this document: BenchChem. [Application Notes and Protocols for NP (366-374)
 ELISpot Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375292#protocol-for-np-366-374-elispot-assay]

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